

Technical Guide: Structure Elucidation of 3-Cyclopropylthiophene

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Compound of Interest

Compound Name: 3-Cyclopropylthiophene

CAS No.: 29576-51-0

Cat. No.: B2568312

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Executive Summary

3-Cyclopropylthiophene (CAS: 110-02-1 derivative) represents a critical pharmacophore in modern drug design. The cyclopropyl moiety serves as a bioisostere for isopropyl or phenyl groups, offering increased metabolic stability and a rigid vector for hydrophobic interactions. However, the synthesis—typically via Suzuki-Miyaura coupling—presents a specific analytical challenge: distinguishing the target 3-isomer from the thermodynamically favored 2-isomer and detecting ring-opening degradation products.

This guide provides a self-validating analytical workflow. It moves beyond basic spectral assignment to a causal elucidation strategy, ensuring that the structure is not just "consistent with" data, but proven against its most likely impurities.

Synthetic Context & Impurity Profile

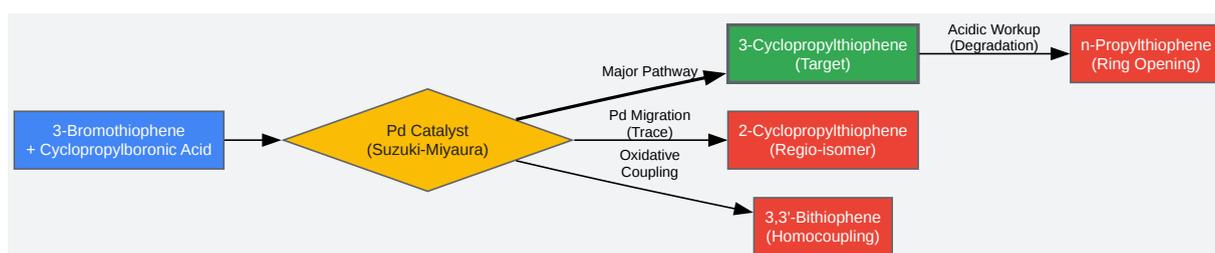
To elucidate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the coupling of 3-bromothiophene with cyclopropylboronic acid.

Key Elucidation Challenges:

- **Regio-isomerism:** Isomerization of the catalyst-bound intermediate can lead to traces of 2-cyclopropylthiophene.

- Homocoupling: Formation of 3,3'-bithiophene or bicyclopropyl.
- Ring Integrity: The cyclopropyl ring is acid-sensitive; workups with strong acids can open the ring to form -propylthiophene.

Visualization: Synthesis & Impurity Logic



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Figure 1: Synthetic pathways highlighting the origin of critical structural impurities that must be ruled out during elucidation.

NMR Spectroscopy: The Gold Standard

Mass spectrometry confirms the formula (

, MW 124.20), but only NMR can definitively assign the regiochemistry. The distinction relies on the specific coupling constants (

) of the thiophene ring protons.

^1H NMR Assignment Strategy (CDCl_3)

The Diagnostic Logic:

- 3-Substituted (Target): The protons are at positions 2, 4, and 5.
 - H2: Appears as a narrow doublet or "singlet" due to small meta-coupling (

Hz) and cross-ring coupling (

Hz).

- H5: Distinctive doublet of doublets (dd) with a large coupling to H4 (Hz).
- 2-Substituted (Impurity): The protons are at positions 3, 4, and 5.
 - H3: Shows a characteristic Hz, which is significantly smaller than the found in the 3-isomer.

Data Table: **3-Cyclopropylthiophene** Spectrum

Position	Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Structural Insight
Thiophene H2	6.95 - 7.05	dd (narrow)	1H		Diagnostic: Most deshielded, adjacent to S, isolated from H4/H5.
Thiophene H5	7.20 - 7.25	dd	1H		Typical -proton shift.
Thiophene H4	6.80 - 6.90	dd	1H		-proton, shielded by cyclopropyl donation.
Cyclopropyl CH	1.90 - 2.00	m	1H	-	Methine linking ring to thiophene.
Cyclopropyl CH ₂	0.90 - 1.00	m	2H	-	cis to thiophene ring.
Cyclopropyl CH ₂	0.60 - 0.70	m	2H	-	trans to thiophene ring.

13C NMR Validation

The number of signals confirms purity.

- Thiophene Carbons: 4 signals (approx. 145 (C3-ipso), 126 (C2), 125 (C4), 120 (C5) ppm).

- Cyclopropyl Carbons: 2 signals.[1][2] The CH (methine) at ~9-10 ppm and the two equivalent CH₂ (methylenes) at ~6-7 ppm.
- Note: The high-field shift of the cyclopropyl carbons is characteristic and rules out the -propyl impurity (which would show aliphatic carbons at 13, 25, 34 ppm).

Experimental Protocol: Self-Validating Elucidation

To ensure reproducibility and trust, follow this specific sample preparation and acquisition protocol.

Step 1: Sample Preparation

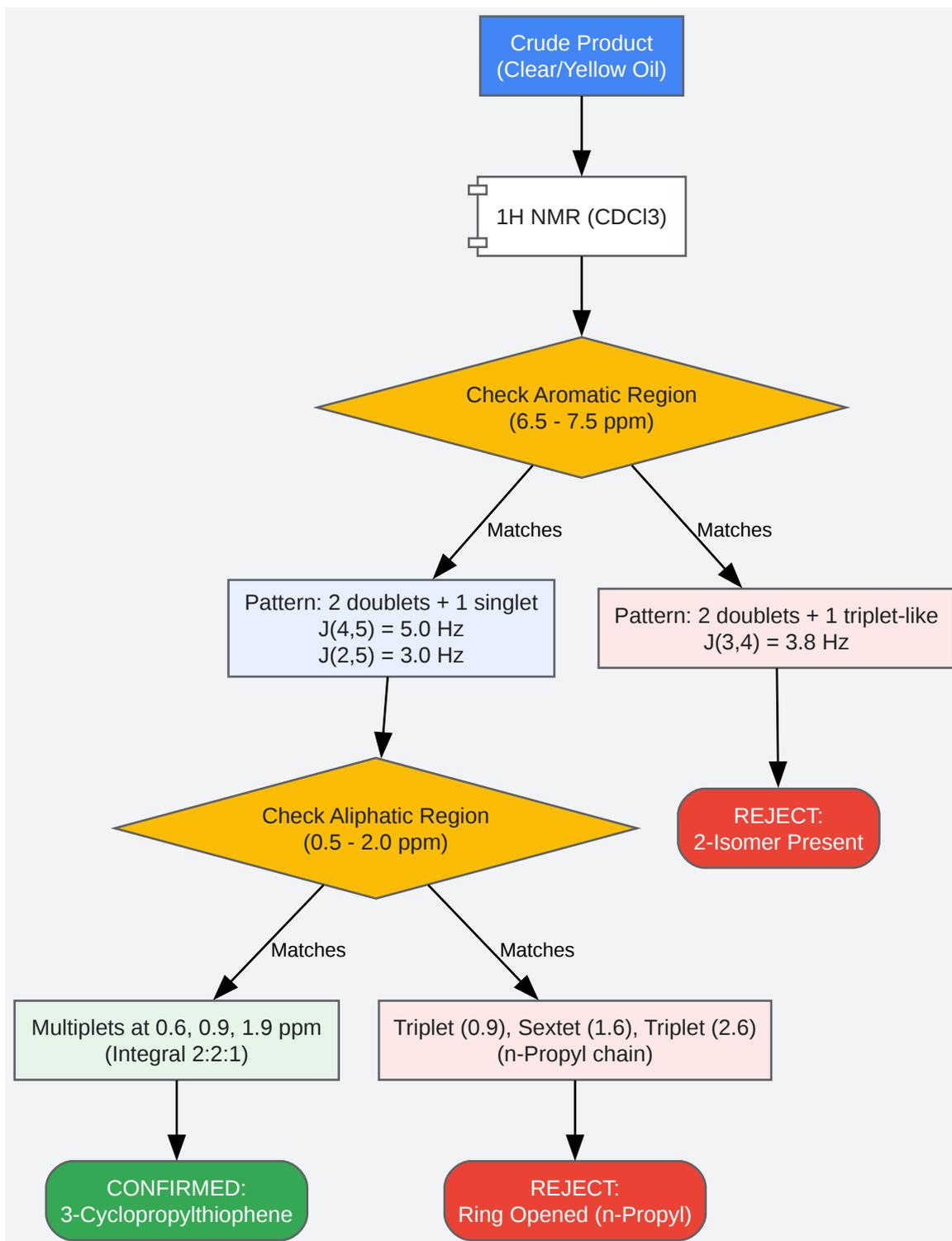
- Solvent: Use (99.8% D) with 0.03% TMS (v/v).
 - Why: TMS provides an internal anchor for the cyclopropyl region (0 ppm), preventing overlap errors with the high-field cyclopropyl multiplets.
- Concentration: Dissolve 10 mg of oil in 0.6 mL solvent.
 - Control: Do not exceed 20 mg/mL. High concentrations can cause stacking effects in aromatic rings, shifting peaks and obscuring fine coupling patterns.
- Filtration: Filter through a glass wool plug to remove inorganic Pd residues (paramagnetic impurities broaden peaks).

Step 2: Acquisition Parameters

- ¹H NMR: Minimum 16 scans. Spectral width -1 to 10 ppm.
- ¹³C NMR: Minimum 256 scans (due to low quaternary C sensitivity).
- NOESY (Critical for Regio-Confirmation):
 - Run a 2D NOESY if the 1D coupling is ambiguous.

- Target Signal: Look for a cross-peak between the Cyclopropyl-CH (1.95 ppm) and Thiophene-H2 (7.00 ppm) AND Thiophene-H4 (6.85 ppm).
- Logic: In the 3-isomer, the cyclopropyl group is flanked by two protons. In the 2-isomer, it is flanked by the Sulfur and H3 only.

Visualization: The Elucidation Decision Tree



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Figure 2: Logic flow for interpreting NMR data to confirm structure and rule out specific impurities.

Supporting Techniques

While NMR is definitive, these orthogonal methods are required for a complete Certificate of Analysis (CoA).

Infrared Spectroscopy (FT-IR)

- Mode: ATR (Attenuated Total Reflectance) on neat oil.
- Diagnostic Bands:
 - 3085 cm^{-1} : Cyclopropyl C-H stretching (distinctive "strained" C-H, higher energy than alkyl).
 - 1025 cm^{-1} : Cyclopropyl ring breathing mode.
 - 3100 cm^{-1} : Thiophene C-H stretch.

Mass Spectrometry (GC-MS)

- Method: Electron Impact (EI, 70 eV).
- Expectation:
 - Molecular Ion (): 124 m/z (Base peak or strong intensity).
 - Fragmentation: Loss of H• (, 123) is common in thiophenes. Loss of methyl radical () is unlikely and would suggest the ring-opened propyl impurity.

References

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(Standard reference for J-coupling values in 3-substituted thiophenes:
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(Validation of C-H stretch at $>3000\text{ cm}^{-1}$).
- General NMR Tables: Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for cyclopropyl shielding effects).

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